4-fluoro-1H-indole-5-carbaldehyde
Overview
Description
4-Fluoro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C9H6FNO . It is used as a reactant in the preparation of various derivatives .
Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-indole-5-carbaldehyde consists of a fluorine atom attached to the 4th position of an indole ring, with a carbaldehyde group at the 5th position . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
4-Fluoro-1H-indole-5-carbaldehyde has a molecular weight of 163.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 32.9 Ų and a complexity of 185 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-fluoro-1H-indole-5-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic frameworks. Its reactivity allows for the construction of complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines through cycloaddition reactions . These reactions are atom-economical and align with green chemistry principles, providing a sustainable approach to creating bioactive molecules.
Antiviral Agents
Derivatives of 4-fluoro-1H-indole-5-carbaldehyde have shown potential as antiviral agents. Specifically, thiosemicarbazide derivatives have been investigated for their efficacy against RNA and DNA viruses, displaying inhibitory activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Anti-inflammatory and Anti-proliferative Agents
The compound is used in the preparation of curcumin derivatives, which are known for their anti-inflammatory and anti-proliferative properties. These derivatives are significant in the development of treatments for various inflammatory diseases and cancers .
Synthesis of Imaging Probes
4-fluoro-1H-indole-5-carbaldehyde: serves as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives are utilized as β-amyloid imaging probes, aiding in the diagnosis and study of Alzheimer’s disease .
Pharmaceutical Scaffolds
The indole moiety of 4-fluoro-1H-indole-5-carbaldehyde is integral to the assembly of pharmaceutically interesting scaffolds. Its incorporation into multicomponent reactions facilitates the creation of diverse and biologically active compounds .
Green Chemistry Applications
Due to its atom-economical nature in reactions, 4-fluoro-1H-indole-5-carbaldehyde is a prime example of a compound used in green chemistry. It enables the development of sustainable processes in organic synthesis, minimizing waste and environmental impact .
Safety and Hazards
The safety information available indicates that 4-fluoro-1H-indole-5-carbaldehyde may be harmful if swallowed and may cause eye irritation . It may also cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-fluoro-1H-indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBWWXPGNBYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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